molecular formula C23H27NO5 B038694 Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester CAS No. 120791-76-6

Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester

Cat. No. B038694
M. Wt: 397.5 g/mol
InChI Key: LMRQPSBMLDCJGN-VLIAUNLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Nα-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester involves multiple steps, including protection of the amino and hydroxyl groups, activation, and coupling reactions. A common method involves the fluorenylmethoxycarbonylation of L-threonine, followed by esterification of the carboxyl group with a tert-butyl group to enhance solubility and prevent racemization during peptide synthesis. Efficient protocols for the synthesis and comparison of different routes have been explored, yielding enantiopure compounds through careful selection of reagents and conditions (Liu et al., 2005).

Scientific Research Applications

Cytochromes P450 and Threonine Modification

Threonine plays a crucial role in the biochemistry of cytochromes P450, where it is involved in the activation of molecular oxygen for substrate oxygenation. The highly conserved threonine residue, such as Thr302 in CYP2B4, is pivotal in generating the reactive Compound I, essential for the enzyme's catalytic function. Studies focusing on the mechanism-based inactivation of CYP2B enzymes by tert-butylphenylacetylene (tBPA) demonstrate the susceptibility of the conserved threonine residue to covalent modification, affecting enzyme activity and offering a pathway for designing specific enzyme inhibitors (Zhang et al., 2011).

Esterification and Biopolymer Modification

The chemical modification of biopolymers through esterification opens avenues for creating materials with tailored properties. The reaction of xylan with various agents to form esters highlights the role of esterification in developing biopolymers with specific functionalities. This process can lead to the creation of materials for drug delivery applications and other biotechnological uses, illustrating the potential of threonine-derived esters in modifying biopolymer properties for scientific and industrial applications (Petzold-Welcke et al., 2014).

Pharmacological Applications and Gene Regulation

Ester bonds play a crucial role in the pharmacology and toxicology of various compounds, including pharmaceuticals and food additives. The metabolism and toxicological profiles of ester-containing compounds, such as butylated hydroxyanisole (BHA), are extensively studied for their health impacts. These studies provide a foundation for understanding the interactions between ester bonds and biological systems, offering insights into the safety and efficacy of ester-containing compounds in medical and dietary applications (Verhagen et al., 1991).

properties

IUPAC Name

tert-butyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-14(25)20(21(26)29-23(2,3)4)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20,25H,13H2,1-4H3,(H,24,27)/t14-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRQPSBMLDCJGN-VLIAUNLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472330
Record name Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester

CAS RN

120791-76-6
Record name Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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